molecular formula C24H28N2O2S B11408126 N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide CAS No. 891038-93-0

N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide

Cat. No.: B11408126
CAS No.: 891038-93-0
M. Wt: 408.6 g/mol
InChI Key: MZHUIBCLJVGGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

The synthesis of N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diethylphenylamine with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often require the use of solvents such as dichloromethane or toluene and a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to reduced intraocular pressure in glaucoma or hinder the growth of cancer cells by disrupting their metabolic processes .

Comparison with Similar Compounds

N-[2-[(2,6-Diethylphenyl)amino]-2-phenylethyl]benzenesulfonamide can be compared to other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

891038-93-0

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

N-[2-(2,6-diethylanilino)-2-phenylethyl]benzenesulfonamide

InChI

InChI=1S/C24H28N2O2S/c1-3-19-14-11-15-20(4-2)24(19)26-23(21-12-7-5-8-13-21)18-25-29(27,28)22-16-9-6-10-17-22/h5-17,23,25-26H,3-4,18H2,1-2H3

InChI Key

MZHUIBCLJVGGIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.